Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Cyclization Reactions: Formation of the cyclopentane ring through cyclization of linear precursors.
Pyrrole Ring Formation: Introduction of the pyrrole ring via condensation reactions.
Functional Group Modifications: Addition of the nitrile group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Modulation of receptor function in biological systems.
Pathway Modulation: Influence on biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures, such as other cyclopentane-pyrrole derivatives.
Uniqueness: Unique functional groups and structural features that differentiate it from other compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-9(6-10)2-7-4-11-5-8(7)3-9/h7-8,11H,2-5H2,1H3/t7-,8+,9? |
InChI Key |
MCSXYLJCRCLAOC-JVHMLUBASA-N |
Isomeric SMILES |
CC1(C[C@@H]2CNC[C@@H]2C1)C#N |
Canonical SMILES |
CC1(CC2CNCC2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.